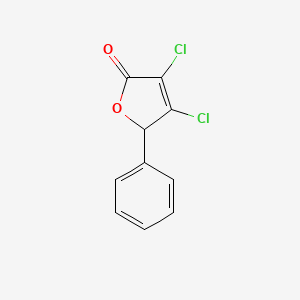

3,4-dichloro-5-phenyl-2(5H)-furanone

Description

Key Identifiers

| Property | Value/Description | Source |

|---|---|---|

| CAS Number | 72857-85-3 | |

| Molecular Formula | C₁₀H₆Cl₂O₂ | |

| Molecular Weight | 229.06 g/mol | |

| InChI Key | DCZUHULHKRPPLT-UHFFFAOYSA-N | |

| SMILES | C1=CC=C(C=C1)C2C(=C(C(=O)O2)Cl)Cl |

Molecular Geometry and Crystallographic Analysis

The compound’s structure comprises a five-membered furan ring with a lactone moiety at position 2. The phenyl group at position 5 and chlorine atoms at positions 3 and 4 create steric and electronic effects that influence molecular geometry. While direct crystallographic data for this compound are limited, related dihalo-furanones exhibit planar furan rings with C2-C3-C4-C5 torsion angles near 180°, indicating conjugation between the carbonyl group and adjacent substituents. The phenyl substituent adopts a coplanar or slightly tilted orientation relative to the furan ring to minimize steric strain.

Structural Features

- Ring Conformation : The furanone ring adopts a pseudoplanar geometry due to conjugation between the carbonyl group (C2=O) and the adjacent double bond (C3–C4).

- Substituent Arrangement : Chlorine atoms at C3 and C4 are positioned cis to each other, while the phenyl group at C5 is trans to the carbonyl oxygen.

Propriétés

IUPAC Name |

3,4-dichloro-2-phenyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O2/c11-7-8(12)10(13)14-9(7)6-4-2-1-3-5-6/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZUHULHKRPPLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=C(C(=O)O2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369469 | |

| Record name | 3,4-dichloro-5-phenyl-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72857-85-3 | |

| Record name | 3,4-dichloro-5-phenyl-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichloro-5-phenyl-2(5H)-furanone typically involves the chlorination of 5-phenyl-2(5H)-furanone. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions . The reaction proceeds through electrophilic substitution, where chlorine atoms replace hydrogen atoms on the furanone ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atoms at C3 and C4 are highly electrophilic, making them susceptible to nucleophilic displacement.

1.1. Reaction with Thiols

Reacting with thiols like 2-mercaptoethanol under mild conditions leads to substitution at C4:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Mercaptoethanol | Triethylamine, acetone | C4-thioether derivative | 72% |

The reaction proceeds via an SN2 mechanism, with the thiolate ion attacking the C4 position. The phenyl group at C5 stabilizes the transition state through resonance .

1.2. Reaction with Amines

Secondary amines selectively substitute the C3 or C4 chlorine atom:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Dimethylamine | DCM, 25°C | 3-(Dimethylamino)-4-chloro derivative | 68% |

| Piperidine | THF, reflux | 4-Piperidino-3-chloro derivative | 81% |

Steric hindrance from the phenyl group directs nucleophiles to the less hindered C4 position in most cases.

Phosphorus-Based Reactions

The compound reacts with phosphorus nucleophiles to form stable adducts.

2.1. Reaction with Tributylphosphine

Tributylphosphine undergoes nucleophilic attack at C3 and C4, forming a bis-phosphonium salt:

Hydrolysis of this salt yields tributylphosphine oxide .

Sulfonylation Reactions

Under phase-transfer catalysis (PTC), sodium benzenesulfinates replace chlorine at C4:

| Reagent | Conditions | Product | Scale |

|---|---|---|---|

| Sodium benzenesulfinate | DCE/HO, TBAB, 60°C | C4-sulfonyl derivative | 10 g |

This radical-mediated reaction proceeds via a single-electron transfer mechanism .

Ring-Opening and Rearrangements

In basic aqueous solutions, the furanone ring undergoes hydrolysis to form (Z)-2,3-dichloro-4-oxo-5-phenylpent-2-enoic acid:

The acyclic form predominates at pH > 4.3 due to deprotonation of the enol intermediate .

Comparative Reactivity of C3 vs. C4

The relative reactivity of the chlorine atoms depends on electronic and steric factors:

| Position | Electrophilicity | Steric Accessibility | Preferred Reactions |

|---|---|---|---|

| C3 | Higher | Lower (due to phenyl) | Aromatic substitution |

| C4 | Moderate | Higher | Nucleophilic displacement |

Density functional theory (DFT) calculations confirm that C3 has a lower LUMO energy (-1.8 eV vs. -1.5 eV for C4), making it more reactive toward hard nucleophiles .

Activité Biologique

3,4-Dichloro-5-phenyl-2(5H)-furanone is a synthetic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a furanone ring with two chlorine substituents at positions 3 and 4 and a phenyl group at position 5, which contributes to its unique reactivity profile and biological interactions.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₀H₆Cl₂O₂ | Contains chlorine; potential for enzyme inhibition. |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The compound's structure allows it to interfere with biofilm formation, which is crucial for the survival of these pathogens in clinical settings .

Case Study: Biofilm Inhibition

In a study focusing on Pseudomonas aeruginosa, derivatives of furanones were synthesized and tested for their ability to prevent biofilm formation. The results demonstrated that certain derivatives significantly inhibited biofilm development, indicating the potential of this compound as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It acts as an inhibitor of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs. The presence of chlorine atoms enhances its interaction with COX enzymes, potentially leading to reduced inflammation in various conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators.

- Biofilm Disruption : It interferes with the signaling pathways involved in biofilm formation, thereby enhancing the efficacy of conventional antibiotics against resistant strains.

- Cytotoxic Effects : Studies have shown that it can induce apoptosis in cancer cells by modulating cell cycle progression and activating caspases .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Antimicrobial Activity : Minimum inhibitory concentrations (MICs) against Staphylococcus aureus were reported as low as 10 μg/mL .

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Pseudomonas aeruginosa | 15 |

Applications De Recherche Scientifique

Medicinal Chemistry

3,4-Dichloro-5-phenyl-2(5H)-furanone has been investigated for its potential as a lead compound in drug development. Its structural properties suggest several applications:

- Anti-inflammatory Agents: Studies indicate that compounds with similar furanone structures can inhibit cyclooxygenase (COX) enzymes, which are critical targets in the development of anti-inflammatory drugs .

- Antimicrobial Activity: The compound exhibits promising antimicrobial properties against various pathogens. Research has shown that derivatives of furanones can act against bacteria such as Pseudomonas aeruginosa, which is known for its antibiotic resistance due to biofilm formation .

Agricultural Applications

The furanone ring structure is prevalent in agrochemicals, particularly as insecticides and fungicides. Research has demonstrated that this compound derivatives can effectively inhibit the growth of harmful fungi and pests, making them valuable in agricultural formulations .

Material Science

In material science, the unique chemical properties of this compound allow it to be used in the synthesis of advanced materials. Its reactivity makes it suitable for creating polymers and other materials with specific functional properties .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory potential of this compound by assessing its ability to inhibit COX enzymes in vitro. The results indicated a significant reduction in enzyme activity at varying concentrations, suggesting its potential as an anti-inflammatory agent.

| Concentration (µM) | COX Inhibition (%) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial effects of the compound against Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) was determined through serial dilution methods.

| Compound Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|

| 10 | 12 |

| 50 | 20 |

| 100 | 30 |

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogues

Structural Modifications and Reactivity

The biological and chemical properties of 2(5H)-furanones are highly dependent on substituents at positions 3, 4, and 3. Below is a comparative analysis of key analogues:

Key Observations :

- Phenyl vs. Hydroxyl Groups: The phenyl group in this compound likely reduces water solubility compared to mucochloric acid but may improve membrane permeability and target binding in hydrophobic environments.

- Halogenation Effects: Chlorine atoms at positions 3 and 4 are conserved in mutagenic furanones like MCA and MX, suggesting similar electrophilic reactivity. Brominated analogues (e.g., Furanone C30) exhibit distinct bioactivity due to larger atomic size and stronger electrophilicity .

Antimicrobial and Anti-Biofilm Activity

- Mucochloric Acid (MCA) : Inhibits Bacillus subtilis biofilm formation by targeting Spo0A transcriptional regulator pathways (MIC: 12.5 µg/mL) .

- Furanone C30: Blocks AI-2 quorum sensing in Streptococcus mutans, reducing biofilm density by 60% at 10 µM .

- 3,4-Dibromo-5-hydroxy-2(5H)-furanone: Enhances Staphylococcus aureus biofilm formation on PVC surfaces, indicating structure-dependent variability .

- This compound: Predicted to exhibit anti-biofilm activity due to structural similarity to MCA, but phenyl substitution may alter target specificity.

Mutagenicity and Toxicity

- MCA : Highly mutagenic in Salmonella typhimurium TA100 (3,600 revertants/µmol) due to the 5-hydroxyl group facilitating DNA adduct formation .

- MX (3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone): Extreme mutagenicity (9,500 revertants/µmol) linked to dichloromethyl group .

- This compound: Expected lower mutagenicity than MCA/MX due to lack of hydroxyl group, but phenyl substitution may introduce novel toxicophores.

Q & A

Q. What are the common synthetic routes for 3,4-dichloro-5-phenyl-2(5H)-furanone and its derivatives?

- Methodological Answer: The synthesis typically involves halogenation and functional group modifications. For example:

- Aldol Condensation : Reacting 2,3-dichlorobenzaldehyde with furanone precursors under base catalysis (e.g., KOH) in ethanol at 50–100°C forms the core structure .

- Cross-Coupling Reactions : Pd-catalyzed cross-coupling (e.g., Suzuki or Stille reactions) introduces aryl or alkyl groups. For example, 3,4-dibromo-2(5H)-furanone undergoes coupling with benzyl or isopropyl groups to yield substituted derivatives .

- Halolactonization : 2,3-Allenoic acids treated with iodine or bromine in the presence of chiral bases (e.g., cinchonidine) yield enantiomerically pure 4-halo-5-hydroxyfuranones .

Q. How is the antibacterial activity of this compound derivatives assessed?

- Methodological Answer: Antibacterial efficacy is evaluated via:

- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-negative (e.g., E. coli, P. aeruginosa) and Gram-positive (e.g., S. aureus) strains using broth microdilution. Derivatives with chlorine substituents show enhanced activity due to electrophilic reactivity .

- Biofilm Inhibition : Assess reduction in biofilm formation using crystal violet staining or confocal microscopy. Unleachable polymer-bound derivatives minimize cytotoxicity while retaining efficacy .

Q. What analytical techniques are used to characterize this compound derivatives?

- Methodological Answer: Key methods include:

- NMR Spectroscopy : H and C NMR confirm substitution patterns, with chlorine atoms causing deshielding (~6–8 ppm for C-Cl) .

- X-ray Crystallography : Resolves stereochemistry, e.g., chair conformations in menthol-substituted derivatives .

- Mass Spectrometry (HRMS) : Validates molecular weights and fragmentation patterns, critical for halogenated compounds .

Advanced Research Questions

Q. What structural features enhance the antibacterial efficacy of this compound derivatives?

- Methodological Answer:

- Electrophilic Chlorine Atoms : The 3,4-dichloro configuration increases reactivity with bacterial thiols (e.g., glutathione), disrupting redox homeostasis .

- Phenyl Substituents : The 5-phenyl group enhances lipophilicity (LogP ~2.5), improving membrane penetration. Computational studies show lower energy gaps (HOMO-LUMO) in phenyl derivatives, correlating with higher reactivity .

- Hydroxyl Group at C5 : The 5-hydroxy group in mucochloric acid increases mutagenicity but can be replaced with methoxy or ethoxy groups to reduce toxicity while retaining activity .

Q. How do computational studies inform the design of furanone derivatives?

- Methodological Answer:

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO energy gaps). For 5-phenyl derivatives, a smaller gap (4.5 eV vs. 5.2 eV in unsubstituted furanone) suggests higher antioxidative potential .

- Molecular Dynamics (MD) : Simulates interactions with bacterial membranes. Phenyl groups stabilize binding via π-π stacking with membrane proteins .

- ADMET Profiling : Estimates bioavailability and toxicity. Chlorine substituents may increase hepatotoxicity, necessitating in vitro genotoxicity assays (e.g., micronucleus tests) .

Q. How can contradictory data on biological activity (e.g., antibacterial vs. genotoxic) be resolved?

- Methodological Answer:

- Dose-Response Analysis : Genotoxicity (e.g., micronucleus formation in L5178Y cells) often occurs at higher concentrations (>10 µM) than antibacterial effects (<5 µM). Establish therapeutic windows using cytotoxicity ratios (CC50/MIC) .

- Structural Optimization : Replace the 5-hydroxy group with alkoxy or polymer-bound moieties. For example, 5-ethoxy derivatives reduce mutagenicity by 36–49× compared to hydroxy analogs while maintaining antibacterial activity .

- Mechanistic Studies : Use transcriptomics to identify off-target effects. Chlorohydroxyfuranones (CHFs) may upregulate oxidative stress genes (e.g., sodA, katG), requiring ROS scavengers in formulation .

Q. What methodologies address the mutagenic potential of chlorohydroxyfuranones?

- Methodological Answer:

- In Vitro Genotoxicity Assays :

- Microscale Micronucleus Test : Quantify micronuclei in L5178Y mouse lymphoma cells after 24-h exposure. CMCF (3-chloro-4-(chloromethyl)-5-hydroxy derivative) is the most genotoxic (EC50 = 0.8 µM) .

- Unscheduled DNA Synthesis (UDS) : Measure DNA repair in rat hepatocytes. MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) induces UDS at 5 µM, indicating clastogenicity .

- Structure-Activity Relationships (SAR) : Replace chlorine with less electrophilic groups (e.g., fluorine) or introduce bulky substituents (e.g., menthyloxy) to sterically hinder DNA adduct formation .

Data Contradiction Analysis

Q. How do researchers reconcile the dual role of this compound as both an antibacterial and genotoxic agent?

- Methodological Answer:

- Context-Dependent Effects : Antibacterial activity is often observed at lower concentrations (1–5 µM) via thiol-mediated mechanisms, while genotoxicity requires higher doses (>10 µM) and direct DNA alkylation .

- Formulation Strategies : Encapsulate derivatives in nanoparticles (e.g., PLGA) for targeted delivery, reducing systemic exposure. Unleachable dental polymers show localized efficacy without genotoxicity .

- Regulatory Compliance : Follow IARC guidelines (Group 2B carcinogen for MX) by prioritizing derivatives with >50× selectivity indices (IC50/MIC) in preclinical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.